Superior Anti-Inflammatory Potency vs. Luteolin 7-O-Glucoside in Macrophage NO Assay
In a direct head-to-head comparison, luteolin 7-glucuronide inhibited LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophages with an IC50 of 4.5 μM, whereas luteolin 7-O-glucoside exhibited an IC50 of 30 μM [1]. This represents a 6.7-fold greater potency for the glucuronide derivative under identical experimental conditions. Both compounds also suppressed iNOS and COX-2 expression, but the glucuronide achieved significantly stronger inhibition at lower concentrations [1].
| Evidence Dimension | Anti-inflammatory activity (LPS-induced NO production inhibition) |
|---|---|
| Target Compound Data | IC50 = 4.5 μM |
| Comparator Or Baseline | Luteolin 7-O-glucoside, IC50 = 30 μM |
| Quantified Difference | 6.7-fold higher potency |
| Conditions | RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS) |
Why This Matters
For researchers studying inflammation, selecting luteolin 7-glucuronide over the glucoside enables detection of anti-inflammatory effects at substantially lower concentrations, reducing off-target risks and conserving precious compound stocks.
- [1] Karki S, Park HJ, Nugroho A, et al. Quantification of Major Compounds from Ixeris dentata, Ixeris dentata Var. albiflora, and Ixeris sonchifolia and Their Comparative Anti-Inflammatory Activity in Lipopolysaccharide-Stimulated RAW 264.7 Cells. J Med Food. 2015;18(5):572-580. View Source
